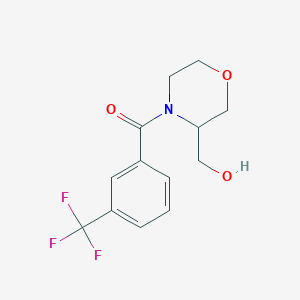

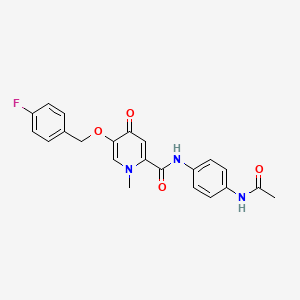

![molecular formula C21H16ClN3O5S B2598906 ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-oxo-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 1228073-49-1](/img/structure/B2598906.png)

ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-oxo-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-oxo-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C21H16ClN3O5S and its molecular weight is 457.89. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-oxo-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-oxo-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound’s structural features make it a promising candidate for antimicrobial research. Studies have shown that derivatives of coumarins, such as this compound, exhibit good antimicrobial potential . Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Further exploration of its mechanism of action and potential synergies with existing antibiotics could lead to novel therapeutic agents.

Anticancer Properties

Coumarin derivatives have garnered attention for their diverse anticancer activities. This compound, with its unique structure, may inhibit tumor growth through various mechanisms. These include inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. Additionally, it may regulate reactive oxygen species, making it a valuable building block for developing coumarin-based anticancer agents .

Bioorganic Chemistry and Molecular Recognition

Fluorescent chemosensors based on coumarins have found applications in bioorganic chemistry and molecular recognition. Researchers have employed coumarin derivatives for detecting specific biomolecules, ions, or environmental changes. The compound’s chromophoric properties make it suitable for designing sensitive and selective sensors .

Materials Science

Coumarins have been explored for their potential in materials science. Their ability to interact with metal ions, polymers, and surfaces opens avenues for designing functional materials. Researchers have used coumarin-based compounds to create luminescent materials, sensors, and coatings with tailored properties .

Anti-Inflammatory and Antioxidant Activities

Coumarins, including this compound, have demonstrated anti-inflammatory and antioxidant effects. These properties are relevant in the context of chronic diseases and oxidative stress. Investigating its impact on inflammatory pathways and oxidative damage could yield valuable insights .

Cholinesterase and Monoamine Oxidase Inhibition

Certain coumarin derivatives exhibit cholinesterase (ChE) and monoamine oxidase (MAO) inhibitory properties. These enzymes play crucial roles in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Further studies could explore the potential of this compound as a therapeutic agent for such conditions .

properties

IUPAC Name |

ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O5S/c1-2-29-21(28)25-6-5-12-15(9-25)31-19-16(12)18(26)23-17(24-19)13-8-10-7-11(22)3-4-14(10)30-20(13)27/h3-4,7-8H,2,5-6,9H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWZKCXCGNLQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine](/img/structure/B2598823.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2598829.png)

![5-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2598832.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598833.png)

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2598834.png)

![4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598837.png)

![5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2598841.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline](/img/structure/B2598844.png)